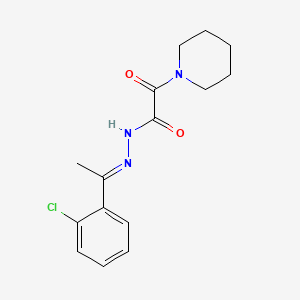![molecular formula C31H34O7S2 B12739893 5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl benzenesulfonate CAS No. 263842-89-3](/img/structure/B12739893.png)
5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-5-methyl-4-((phenylsulfonyl)oxy)phenyl)thio)-5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-6-methyl- is a complex organic compound with a unique structure that includes a pyranone ring, multiple hydroxyl groups, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-5-methyl-4-((phenylsulfonyl)oxy)phenyl)thio)-5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-6-methyl- typically involves multi-step organic synthesis. The key steps include:
Formation of the Pyranone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: Various substituents are introduced through reactions such as alkylation, sulfonylation, and thiolation.
Hydroxylation: Hydroxyl groups are introduced through oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The phenylsulfonyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It can act as a catalyst or catalyst precursor in various organic reactions.
Biology
Biological Activity: The compound may exhibit biological activity, making it of interest for drug discovery and development.
Medicine
Industry
Materials Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (±)-2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-5-methyl-4-((phenylsulfonyl)oxy)phenyl)thio)-5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-6-methyl- exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes. The pathways involved could include signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-2-one Derivatives: Compounds with similar pyranone rings but different substituents.
Phenylsulfonyl Compounds: Compounds with phenylsulfonyl groups attached to different core structures.
Uniqueness
The uniqueness of (±)-2H-Pyran-2-one, 3-((2-(1,1-dimethylethyl)-5-methyl-4-((phenylsulfonyl)oxy)phenyl)thio)-5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-6-methyl- lies in its complex structure, which combines multiple functional groups and substituents
Properties
CAS No. |
263842-89-3 |
|---|---|
Molecular Formula |
C31H34O7S2 |
Molecular Weight |
582.7 g/mol |
IUPAC Name |
[5-tert-butyl-4-[[4-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-6-oxo-3H-pyran-5-yl]sulfanyl]-2-methylphenyl] benzenesulfonate |
InChI |
InChI=1S/C31H34O7S2/c1-20-17-27(24(30(2,3)4)18-26(20)38-40(35,36)23-9-7-6-8-10-23)39-28-25(33)19-31(5,37-29(28)34)16-15-21-11-13-22(32)14-12-21/h6-14,17-18,32-33H,15-16,19H2,1-5H3 |
InChI Key |
JPFUHCWYRDKPIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OS(=O)(=O)C2=CC=CC=C2)C(C)(C)C)SC3=C(CC(OC3=O)(C)CCC4=CC=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


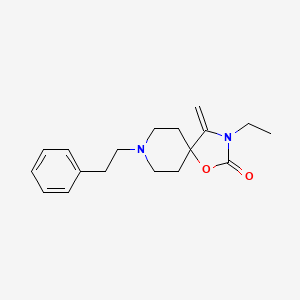



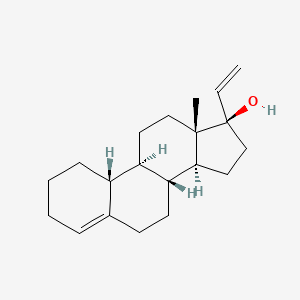
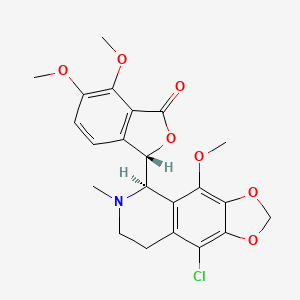
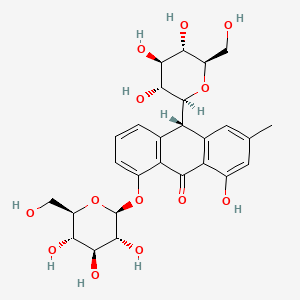
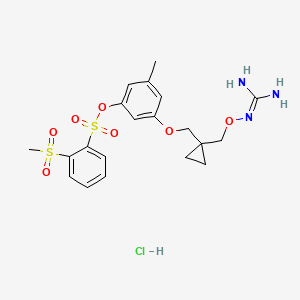
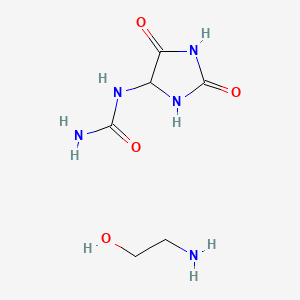
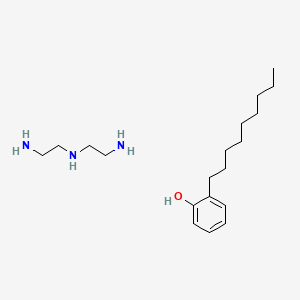
![9-(2-chlorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12739894.png)

